N,N-Dimethyl-N'-ethylethylenediamine

Catalog No.
S703293
CAS No.
123-83-1
M.F
C6H16N2
M. Wt
116.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-N'-ethylethylenediamine

CAS Number

123-83-1

Product Name

N,N-Dimethyl-N'-ethylethylenediamine

IUPAC Name

N-ethyl-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C6H16N2/c1-4-7-5-6-8(2)3/h7H,4-6H2,1-3H3

InChI Key

WLNSKTSWPYTNLY-UHFFFAOYSA-N

SMILES

CCNCCN(C)C

Synonyms

N,N-Dimethyl-N’-ethyl-1,2-diaminoethane; N-Ethyl-2-dimethylaminoethylamine; N-Ethyl-N’,N’-dimethylethane-1,2-diamine; N-Ethyl-N’,N’-dimethylethylenediamine; N-[2-(Dimethylamino)ethyl]-N-ethylamine; N’-Ethyl-N,N-dimethyl-1,2-ethanediamine; N’-Ethyl-N

Canonical SMILES

CCNCCN(C)C

Origin and Significance:

N,N-Dimethyl-N'-ethylethylenediamine can be prepared through the reaction of nickel salts, bidentate amines, and sodium nitrite in an ethanolic solution [1]. While not as widely used as some other diamines, it finds application as a building block in organic synthesis, particularly for the creation of more complex molecules [2].

Citation:

  • N,N-Dimethyl-N'-ethylethylenediamine - PubChem, National Institutes of Health.

  • N,N-Dimethyl-N′-ethylethylenediamine 98 123-83-1: - Sigma-Aldrich.


Molecular Structure Analysis

N,N-Dimethyl-N'-ethylethylenediamine possesses a linear structure with two methyl groups (CH3) attached to the first nitrogen atom (N) and an ethyl group (CH2CH3) linked to the second nitrogen atom. The two nitrogen atoms are connected by a two-carbon chain (ethylenediamine). This structure provides the molecule with two primary amine functionalities (NH2).

Key Features:

  • Two primary amine groups capable of acting as nucleophiles in reactions.
  • Linear structure offering some flexibility but not significant steric hindrance.

Chemical Reactions Analysis

Synthesis:

Other Relevant Reactions:

Due to the presence of the two primary amine groups, N,N-Dimethyl-N'-ethylethylenediamine can participate in various reactions typical of amines. These include:

  • Condensation reactions with aldehydes and ketones to form imines.
  • Alkylation reactions with alkylating agents to form tertiary amines.
  • Acylation reactions with acid chlorides or anhydrides to form amides.

The specific conditions and reagents used will determine the exact products of these reactions.

Citation:

  • N,N-Dimethyl-N'-ethylethylenediamine - PubChem, National Institutes of Health.

Physical And Chemical Properties Analysis

Data:

  • Molecular Formula: C6H16N2 [1]
  • Molecular Weight: 116.20 g/mol [1]
  • CAS Number: 123-83-1 [1]
  • Physical State: Colorless liquid [2]
  • Boiling Point: 134-135 °C (lit.) [2]
  • Melting Point: No data available
  • Density: 0.738 g/mL at 25 °C (lit.) [2]
  • Solubility: Soluble in water and organic solvents like ethanol [2]

Citation:

  • N,N-Dimethyl-N'-ethylethylenediamine - PubChem, National Institutes of Health.

  • N,N-Dimethyl-N′-ethylethylenediamine 98 123-83-1: - Sigma-Aldrich.

Synthesis

N,N-Dimethyl-N'-ethylethylenediamine (DMED) is a colorless liquid organic compound with the chemical formula C₆H₁₆N₂. It can be synthesized through various methods, including the reaction of a bidentate amine, nickel(II) salt, and sodium nitrite in an ethanol solution [].

Applications in Chemical Research

DMED serves as a versatile ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. These complexes exhibit diverse properties and applications in various fields of chemical research, including:

  • Catalysis: DMED complexes can act as catalysts in various organic reactions, such as hydrogenation, hydroformylation, and polymerization [, ].
  • Material Science: DMED complexes are employed in the synthesis of functional materials with specific properties, such as magnetism, conductivity, and luminescence [, ].

Research in Medicinal Chemistry

While DMED itself is not widely used in medicinal chemistry, its derivatives have been explored for potential applications due to their ability to interact with biological molecules. For instance, research has been conducted on the development of DMED-based compounds for:

  • Antibacterial agents: Studies have investigated the potential of DMED derivatives as antibacterial agents against various bacterial strains [].
  • Anticancer agents: Research has explored the development of DMED-based compounds with potential antitumor activity [].

XLogP3

0.2

Boiling Point

134.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

123-83-1

Wikipedia

1,2-Ethanediamine, N'-ethyl-N,N-dimethyl-

General Manufacturing Information

1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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